2-Bromo-1-fluoro-4-prop-2-enylbenzene
Description
2-Bromo-1-fluoro-4-prop-2-enylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), fluorine (position 1), and a prop-2-enyl (allyl) group (position 4). This compound’s structure combines electronic effects from halogens and the reactivity of the allyl moiety, making it a candidate for applications in organic synthesis, particularly in cross-coupling reactions like Suzuki or Heck couplings.
Properties
IUPAC Name |
2-bromo-1-fluoro-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRHQGFPXOKMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-4-prop-2-enylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination and fluorination of 4-prop-2-enylbenzene. The reaction conditions often require the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-fluoro-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The prop-2-enyl group can be oxidized to form corresponding alcohols or acids, while reduction can lead to the formation of alkanes.
Addition Reactions: The double bond in the prop-2-enyl group can participate in addition reactions with halogens, hydrogen, or other reagents.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (for halogen exchange) or Grignard reagents (for organometallic substitution) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
2-Bromo-1-fluoro-4-prop-2-enylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-prop-2-enylbenzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Research Findings and Trends
Electronic Effects : Fluorine’s strong electron-withdrawing nature activates bromine for substitution, whereas alkyl groups (e.g., methyl, propyl) donate electrons, modulating reactivity.
Steric Effects : Bulky substituents (e.g., methyl in C₁₀H₉BrF) hinder reactions at adjacent positions, favoring para-substitution pathways .
Solubility : Longer alkyl chains (e.g., propyl in C₁₂H₁₃Br) reduce aqueous solubility but improve compatibility with organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
